molecular formula C19H21ClN2O3S B2601117 1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 941944-77-0

1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2601117
CAS RN: 941944-77-0
M. Wt: 392.9
InChI Key: ISZZAHCJSNCJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Research has been conducted on the synthesis and reactions of compounds related to 1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, focusing on their chemical structures and potential applications. For instance, studies have reported on the formation and reaction of N-acyl- and N-methanesulfonyl derivatives of tetrahydroisoquinolin-6-ols, highlighting the quantitative production of compounds through oxidation processes and the potential for generating various derivatives through treatment with acetic acid (Hoshino, Suzuki, & Ogasawara, 2001).

Crystal Structure Analysis

Crystallographic studies have provided insights into the structures of methanesulfonamide derivatives, elucidating bond parameters, torsion angles, and hydrogen bonding patterns. These structural analyses contribute to understanding the molecular geometry and potential biological activities of these compounds (Gowda, Foro, & Fuess, 2007).

Inhibition Studies

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), demonstrating variable inhibitory potencies across different metal forms of Escherichia coli MetAP. Structural analyses through X-ray crystallography have revealed the mechanism of inhibition, emphasizing the role of metal complexes in the enzyme's active site (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Catalytic Applications

Research on the electrochemical reduction of carbon dioxide has highlighted the potential of certain rhenium tricarbonyl complexes, coordinated by asymmetric diimine ligands, to catalyze the conversion of CO2 to carbon monoxide and methane. These findings contribute to the development of homogeneous catalysts for producing valuable compounds from CO2 (Nganga et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-10-4-6-15-12-17(8-9-18(15)22)21-26(24,25)13-14-5-3-7-16(20)11-14/h3,5,7-9,11-12,21H,2,4,6,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZZAHCJSNCJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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